molecular formula C10H19ClN2O B1398427 N-Cyclopentyl-2-pyrrolidinecarboxamide hydrochloride CAS No. 1236266-77-5

N-Cyclopentyl-2-pyrrolidinecarboxamide hydrochloride

Cat. No. B1398427
M. Wt: 218.72 g/mol
InChI Key: JMLAJXBVJJDNPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cyclopentyl-2-pyrrolidinecarboxamide hydrochloride (NCP-HCl) is a small molecule that is used in various scientific research applications. It is a derivative of pyrrolidinecarboxamide, a simple amide derived from the amino acid glycine. NCP-HCl has been used as a tool to study the physiological and biochemical effects of various compounds in laboratory experiments.

Scientific Research Applications

Synthetic Applications

  • Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives : A study reported a green and simple Cu-catalyzed method for the efficient synthesis of 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide. This compound serves as a key intermediate in the synthetic approaches to pyrrolo[2,3-d]pyrimidine derivatives, which are significant for their pharmacological activities. The method provided an economical route towards numerous pyrrolo[2,3-d]pyrimidine derivatives, showcasing the utility of N-Cyclopentyl-2-pyrrolidinecarboxamide hydrochloride in facilitating green chemistry approaches to complex organic syntheses (Leilei Wang et al., 2017).

  • Anticancer and α-Glucosidase Inhibitory Activities : The compound has been utilized in the synthesis of 2,6-diaryl-4-oxo-N,N′-di(pyridin-2-yl)cyclohexane-1,1-dicarboxamide derivatives. These synthesized compounds were evaluated for their anticancer activities against several cancer cell lines and demonstrated significant α-glucosidase inhibitory activity. This suggests potential applications in developing therapeutic agents for cancer and diabetes (A. Al-Majid et al., 2019).

  • Novel Antimicrobial Agents : Research into the synthesis and biological evaluation of Schiff’s bases and 2-azetidinones derived from isonocotinyl hydrazone highlighted the potential of N-Cyclopentyl-2-pyrrolidinecarboxamide hydrochloride in developing new antimicrobial agents. These compounds exhibited promising antidepressant and nootropic activities, indicating their potential as CNS active agents for therapeutic use (Asha B. Thomas et al., 2016).

Pharmacological Applications

  • Dipeptidyl Peptidase IV (DPP-IV) Inhibitors : The synthesis and structure-activity relationship of a new DPP-IV inhibitor class, N-substituted-glycyl-2-cyanopyrrolidines, were described. These inhibitors have potential therapeutic applications for type 2 diabetes, showcasing the versatility of N-Cyclopentyl-2-pyrrolidinecarboxamide hydrochloride derivatives in pharmacology (E. B. Villhauer et al., 2003).

properties

IUPAC Name

N-cyclopentylpyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O.ClH/c13-10(9-6-3-7-11-9)12-8-4-1-2-5-8;/h8-9,11H,1-7H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMLAJXBVJJDNPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2CCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclopentyl-2-pyrrolidinecarboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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